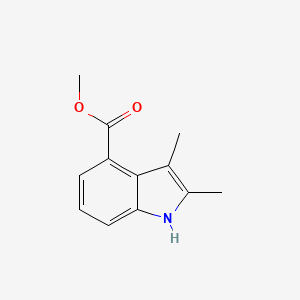

methyl 2,3-dimethyl-1H-indole-4-carboxylate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 2,3-dimethyl-1H-indole-4-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-10-6-4-5-9(11(7)10)12(14)15-3/h4-6,13H,1-3H3 |

InChI Key |

TVOFZAVHFXKQDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC(=C12)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques further improves the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Methyl 2,3-dimethyl-1H-indole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations :

- Substituent Position : The 4-carboxylate position in the target compound contrasts with 2-carboxylate derivatives (e.g., Methyl 4-methoxy-1H-indole-2-carboxylate), which may exhibit different electronic profiles due to conjugation pathways .

- Steric Effects : The 2,3-dimethyl groups in the target compound likely reduce reactivity at adjacent positions compared to unsubstituted analogs like Methyl 1-methyl-1H-indole-4-carboxylate .

Physicochemical and Spectral Properties

Notes:

Biological Activity

Methyl 2,3-dimethyl-1H-indole-4-carboxylate is a member of the indole family, which is notable for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural characteristics and the biological properties associated with indole derivatives.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that play crucial roles in various biological processes. They are known for their involvement in numerous pharmacological activities, including:

- Anticancer activity

- Antiviral effects

- Anti-inflammatory properties

- Antimicrobial actions

The presence of substituents on the indole ring, such as methyl groups or carboxylate esters, can significantly influence these activities.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways. Indole derivatives typically interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular functions.

- Target Interactions : Indole compounds may bind to specific proteins or nucleic acids, affecting their activity.

- Biochemical Pathways : These compounds can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

- Resultant Biological Effects : The interaction with targets can lead to outcomes such as reduced tumor growth or enhanced immune response.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Properties

Indoles are also recognized for their antimicrobial activities. This compound may inhibit the growth of bacteria and fungi:

- Research Findings : Studies have demonstrated that certain indole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of indoles is another area of interest. This compound may modulate inflammatory responses:

- Mechanism : By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), these compounds can reduce inflammation .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.